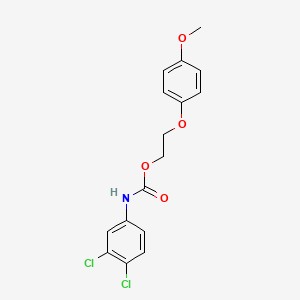
2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.
Mechanism of Action
Metolachlor works by inhibiting the growth of weeds through the inhibition of cell division in the roots. It is absorbed by the roots and transported to the growing points of the plant, where it disrupts the formation of microtubules. This leads to the inhibition of cell division, ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and amphibians. In humans, exposure to 2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate can cause skin irritation and eye irritation. Long-term exposure may cause liver and kidney damage.
Advantages and Limitations for Lab Experiments
Metolachlor is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, its use as a herbicide limits its application in some experiments, and caution should be exercised when using it in laboratory settings.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate. These include the development of more environmentally friendly herbicides, the investigation of the effects of this compound on soil microorganisms, and the study of the potential health effects of long-term exposure to low levels of this compound. Additionally, the development of new analytical methods for the detection and quantification of this compound in environmental samples will be important for monitoring its presence and potential impact on the environment.
Conclusion:
In conclusion, this compound is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the growth of weeds through the inhibition of cell division in the roots. While it has low toxicity to mammals, birds, and fish, it can be toxic to aquatic invertebrates and amphibians. Future research on this compound should focus on the development of more environmentally friendly herbicides, the investigation of its effects on soil microorganisms, and the study of its potential health effects on humans.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 2-(4-methoxyphenoxy)ethanol with 3,4-dichloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting product is purified and formulated into various commercial products.
Scientific Research Applications
Metolachlor has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has also been studied for its potential as a groundwater contaminant. In addition, 2-(4-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been used as a model compound for studying the fate and transport of herbicides in the environment.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-12-3-5-13(6-4-12)22-8-9-23-16(20)19-11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFLLDBHLYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)

![N-[4-(acetylamino)phenyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5034705.png)

![9-[({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)methyl]-5,6a,8a-trimethyloctadecahydro-4aH-cyclopenta[7,8]phenanthro[1,2-b][1,4]dioxin-9-ol hydrochloride](/img/structure/B5034718.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B5034723.png)

![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5034753.png)
